molecular formula C8H5NO3S B187989 2-Mercaptobenzooxazole-5-carboxylic acid CAS No. 7341-98-2

2-Mercaptobenzooxazole-5-carboxylic acid

Cat. No. B187989
CAS RN: 7341-98-2
M. Wt: 195.2 g/mol
InChI Key: GUGDWCNTMFYFRB-UHFFFAOYSA-N
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Description

2-Mercaptobenzooxazole-5-carboxylic acid is a chemical compound with the molecular formula C8H5NO3S . It contains a total of 19 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of 2-Mercaptobenzooxazole has been reported in a study, where it was demonstrated that this molecule can effectively be used to inhibit human carbonic anhydrases (hCAs), showing a peculiar binding mode .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . It has a total of 19 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The average mass of this compound is 195.195 Da and its monoisotopic mass is 194.999008 Da .

Advantages and Limitations for Lab Experiments

2-Mercaptobenzooxazole-5-carboxylic acid is a relatively inexpensive and readily available compound, which makes it an attractive choice for use in laboratory experiments. However, its solubility in water is limited and it is not stable in light, so it must be stored in a dark, cool place.

Future Directions

2-Mercaptobenzooxazole-5-carboxylic acid is a promising compound with many potential applications. Future research should focus on exploring its potential as an anti-cancer agent, as well as its use in the treatment of other diseases. Additionally, further research should be done to explore its potential as an antioxidant, anti-inflammatory, and tyrosinase inhibitor. Other potential future directions include exploring its use as a fluorescent probe for the detection of amines, as well as its use in the synthesis of other compounds.

Synthesis Methods

2-Mercaptobenzooxazole-5-carboxylic acid is typically synthesized through the condensation of 2-mercaptobenzaldehyde and oxalic acid in the presence of a base. The reaction is carried out in aqueous solution and yields this compound in a yield of approximately 80%.

Scientific Research Applications

2-Mercaptobenzooxazole-5-carboxylic acid has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as an inhibitor of tyrosinase, and as a fluorescent probe for the detection of amines.

Safety and Hazards

The specific safety and hazards information for 2-Mercaptobenzooxazole-5-carboxylic acid is not available in the retrieved data. For detailed safety information, please refer to the relevant Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-6-5(3-4)9-8(13)12-6/h1-3H,(H,9,13)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGDWCNTMFYFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355946
Record name 2-mercaptobenzooxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7341-98-2
Record name 2-mercaptobenzooxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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